molecular formula C9H8S2 B8718977 3-Methyl-1-benzothiophene-2-thiol CAS No. 76354-66-0

3-Methyl-1-benzothiophene-2-thiol

Cat. No.: B8718977
CAS No.: 76354-66-0
M. Wt: 180.3 g/mol
InChI Key: GZVJXAIRDSUFKQ-UHFFFAOYSA-N
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Description

3-Methyl-1-benzothiophene-2-thiol is a specialized benzothiophene derivative designed for chemical and pharmaceutical research applications. The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science. In drug discovery, this core structure is frequently explored as a bioisostere for phenyl rings, potentially altering a compound's physicochemical properties, metabolic stability, and binding affinity. The presence of both a methyl group and a thiol functionality on the benzothiophene core makes this compound a valuable and versatile synthetic intermediate. The thiol group, in particular, offers a reactive handle for further chemical modifications, such as forming sulfide linkages or coordinating with metal surfaces, which can be utilized in synthesizing more complex heterocyclic systems or in developing novel polymers. Benzothiophene-based compounds have demonstrated significant potential across various research fields, including the development of organic semiconductors, conductive polymers, and as key precursors in synthesizing compounds with biological activity. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the relevant safety data sheet (SDS) before handling.

Properties

CAS No.

76354-66-0

Molecular Formula

C9H8S2

Molecular Weight

180.3 g/mol

IUPAC Name

3-methyl-1-benzothiophene-2-thiol

InChI

InChI=1S/C9H8S2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,10H,1H3

InChI Key

GZVJXAIRDSUFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on two related compounds from the evidence: Methyl 5-amino-1-benzothiophene-2-carboxylate () and 3-Methyl-2-buten-1-thiol (). These compounds share functional groups or structural motifs with 3-Methyl-1-benzothiophene-2-thiol, enabling a comparative analysis of their properties and applications.

Structural and Functional Group Analysis
Compound Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
3-Methyl-1-benzothiophene-2-thiol Benzothiophene Methyl (C-3), Thiol (-SH, C-2) C₉H₈S₂ 188.3 Not provided
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene Amino (-NH₂, C-5), Carboxylate (-COOCH₃, C-2), Methyl (ester) C₁₀H₉NO₂S 207.25 20532-28-9
3-Methyl-2-buten-1-thiol Linear alkene Thiol (-SH, C-1), Methyl (C-3) C₅H₈S 100.18 5287-45-6

Key Observations :

  • Aromatic vs. Aliphatic Backbone : The benzothiophene derivatives exhibit aromatic stability and π-conjugation, enhancing their utility in electronic materials. In contrast, 3-Methyl-2-buten-1-thiol’s aliphatic structure increases flexibility and volatility.
  • Functional Groups: The thiol group in both 3-Methyl-1-benzothiophene-2-thiol and 3-Methyl-2-buten-1-thiol confers high reactivity (e.g., nucleophilicity), whereas the amino and carboxylate groups in Methyl 5-amino-1-benzothiophene-2-carboxylate enable hydrogen bonding and solubility in polar solvents .
Physicochemical Properties
Property 3-Methyl-1-benzothiophene-2-thiol (Inferred) Methyl 5-amino-1-benzothiophene-2-carboxylate 3-Methyl-2-buten-1-thiol
Solubility Low (non-polar solvents) Moderate (polar aprotic solvents) High (organic solvents)
Reactivity High (thiol-disulfide exchange) Moderate (amide/ester hydrolysis) High (oxidation, alkylation)
Stability Air-sensitive (thiol oxidation) Stable under inert conditions Light/oxygen-sensitive

Research Findings :

  • Thiol-containing compounds like 3-Methyl-2-buten-1-thiol are prone to oxidation, forming disulfides unless stabilized by antioxidants .
  • The carboxylate group in Methyl 5-amino-1-benzothiophene-2-carboxylate enhances its crystallinity, making it amenable to X-ray analysis using tools like SHELX or WinGX (as referenced in –3) .

Preparation Methods

Reaction Mechanism and Substrate Design

The palladium-catalyzed synthesis of benzothiophene derivatives, as demonstrated by recent work, employs 2-(methylthio)phenylacetylenes as starting materials. For 3-methyl-1-benzothiophene-2-thiol, the precursor 1 (where R₁ = methyl and R₂ = aryl/alkyl) undergoes a multi-step transformation. The mechanism involves:

  • Coordination and Cyclization : The alkyne triple bond coordinates to PdI₂, prompting a 5-endo-dig cyclization via nucleophilic attack of the ortho-methylthio group on the triple bond. This forms a sulfonium iodide intermediate (I ).

  • Demethylation : KI facilitates the removal of the methyl group from sulfur, generating methyliodide (MeI) and a thiolate intermediate (II ).

  • Protonation : Under acidic conditions (e.g., HI byproduct), the thiolate is protonated to yield the free thiol.

Key to this method is the regioselective introduction of the methyl group at position 3, achieved by using 2-(methylthio)-3-methylphenylacetylene derivatives. Substrates with electron-donating or withdrawing groups on the aryl ring (e.g., bromine, thienyl) are compatible, enabling structural diversification.

Optimization of Reaction Conditions

The catalytic system (PdI₂/KI) operates under aerobic conditions with CO as a carbonyl source, though CO is omitted for thiol synthesis. Critical parameters include:

  • Catalyst Loading : Yields of 60–83% are achieved with 1.7–5 mol% PdI₂.

  • Solvent and Temperature : Methanol at 80°C provides optimal demethylation kinetics, while higher temperatures (100°C) improve conversion for sterically hindered substrates.

  • Iodide Source : KI (2.5–5 equivalents) ensures efficient demethylation and Pd(0) reoxidation.

Table 1: Selected Yields for Pd-Catalyzed Synthesis of 3-Substituted Benzothiophenes

Substrate (R₁, R₂)ProductYield (%)Conditions
3-Me, Ph3-Methyl-2-thiol83PdI₂ (5 mol%), 80°C
3-Me, 4-Br-Ph3-Methyl-2-thiol76PdI₂ (5 mol%), 80°C
3-Me, 3-Thienyl3-Methyl-2-thiol68PdI₂ (2.5 mol%), 100°C

Scalability and Recyclability

The process is scalable to gram quantities without yield reduction, as shown in a 1.12 mmol scale reaction yielding 81% product. Furthermore, using ionic liquids like BmimBF₄ allows catalyst recycling over five cycles with <5% activity loss.

Thiol-Mediated Demethylation of Methoxy Precursors

Patent Methodology and Adaptations

A patent-pending demethylation strategy replaces methoxy groups with thiols using odorless thiols (e.g., thiophenol) under basic conditions. For 3-methyl-1-benzothiophene-2-thiol, the precursor 2-methoxy-3-methylbenzo[b]thiophene is reacted with thiophenol in DMF at 160°C, followed by acidic hydrolysis.

Key Steps :

  • Nucleophilic Substitution : Thiophenol displaces the methoxy group via an SNAr mechanism, forming a thioether intermediate.

  • Hydrolysis : Treatment with HCl cleaves the thioether bond, yielding the free thiol.

Substrate Scope and Limitations

This method is effective for electron-deficient benzothiophenes but requires harsh conditions (160°C, strong base), limiting compatibility with sensitive functional groups. Yields range from 50–75%, depending on the substitution pattern.

Table 2: Demethylation of 2-Methoxy-3-methylbenzo[b]thiophene Derivatives

R Group on ThiopheneThiolating AgentYield (%)
HPhSH75
5-FPhSH68
6-MeBnSH62

Comparative Analysis and Recommendations

Efficiency and Practicality

  • Pd-Catalyzed Route : Superior for scalability and functional group tolerance, but requires specialized equipment (high-pressure CO).

  • Thiol Demethylation : Simpler setup but lower yields for electron-rich substrates.

Q & A

Q. What are the most reliable synthetic routes for 3-methyl-1-benzothiophene-2-thiol, and how can chemoselectivity be ensured during reduction steps?

The compound is typically synthesized via chemoselective reduction of a formyl precursor. For example, 3-methyl-1-benzothiophene-2-carboxylic acid derivatives are prepared using Et₃SiH/I₂ as a reducing agent, which selectively reduces the aldehyde group to a methyl group without affecting other functional groups. Key validation includes monitoring the disappearance of the aldehyde proton signal (δ ~9-10 ppm) in <sup>1</sup>H NMR and confirming the methyl group formation (δ ~2.4 ppm) . Alternative routes involve thiolation of benzothiophene intermediates using CS₂ and hydrazine, followed by purification via recrystallization (methanol/water gradients) .

Q. How can the purity and structural integrity of 3-methyl-1-benzothiophene-2-thiol be verified post-synthesis?

  • Spectroscopic Analysis :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify thiol (SH) protons (δ ~1.5-3.0 ppm, broad) and aromatic protons (δ ~6.5-8.0 ppm). Methyl groups appear as singlets (δ ~2.4 ppm) .
  • IR Spectroscopy : Confirm S–H stretches (~2550 cm⁻¹) and C=S/C–S vibrations (~600-800 cm⁻¹) .
    • Chromatography : Reverse-phase HPLC with methanol/water gradients resolves impurities, with purity assessed via UV detection (λ = 254 nm) .

Q. What solvent systems are optimal for recrystallization to achieve high-purity 3-methyl-1-benzothiophene-2-thiol?

Methanol-water mixtures (gradient 30% → 100% methanol) are effective for recrystallization, balancing solubility and yield. For thermally unstable derivatives, cold ethanol or chloroform/hexane systems are preferred .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in the molecular packing of 3-methyl-1-benzothiophene-2-thiol derivatives?

  • SHELXL : Refines crystal structures using high-resolution X-ray data, particularly for resolving disorder in methyl or thiol groups. Twinned data require the TWIN command for accurate refinement .
  • ORTEP-3 : Visualizes hydrogen-bonding networks and π-π stacking interactions, critical for understanding supramolecular assemblies. Graph set analysis (e.g., R₂²(8) motifs) identifies recurring hydrogen-bond patterns .

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